Cas no 73027-06-2 ((E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid)

(E)-4-[4-Bis(2-chloroethyl)aminophenyl]-3-butenoic Acid is a bifunctional alkylating agent with potential applications in medicinal chemistry and biochemical research. Its structure incorporates a reactive β-chloroethylamine group, enabling covalent interactions with nucleophilic sites in biomolecules, such as DNA, which may be useful in studying cytotoxic mechanisms. The compound's conjugated double bond system enhances its stability while maintaining reactivity. Its carboxylic acid functionality allows for further derivatization or conjugation, facilitating targeted delivery or solubility modification. This molecule may serve as a precursor for nitrogen mustard-based therapeutics or as a tool for investigating alkylation pathways. Proper handling is essential due to its reactive chloroethyl groups.
(E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid structure
73027-06-2 structure
Product name:(E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid
CAS No:73027-06-2
MF:C14H17Cl2NO2
MW:302.196282148361
CID:566242
PubChem ID:6442054

(E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Butenoic acid,4-[4-[bis(2-chloroethyl)amino]phenyl]-, (E)- (9CI)
    • (E)-4-[4-[Bis(2-chloroethyl)amino]phenyl]-3-butenoic Acid
    • (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid
    • CHEBI:165233
    • ((e)-4-[4-bis(2-chloroethyl)aminophenyl]3-butenoic acid)
    • 3,4-Deshydrochlorambucil
    • 73027-06-2
    • 3-Butenoic acid, 4-(4-(bis(2-chloroethyl)amino)phenyl)-, (E)-
    • 3,4-Dehydro Chlorambucil
    • 3,4-Dehydrochlorambucil
    • (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid
    • Inchi: InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+
    • InChI Key: PXOQTPQOIMSYSF-OWOJBTEDSA-N
    • SMILES: C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl

Computed Properties

  • Exact Mass: 301.06381
  • Monoisotopic Mass: 301.0636342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.54

(E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B418825-50mg
(E)-4-[4-[Bis(2-chloroethyl)amino]phenyl]-3-butenoic Acid
73027-06-2
50mg
$ 1642.00 2023-04-18
TRC
B418825-5mg
(E)-4-[4-[Bis(2-chloroethyl)amino]phenyl]-3-butenoic Acid
73027-06-2
5mg
$ 207.00 2023-04-18

(E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid Related Literature

Additional information on (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid

Introduction to (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid (CAS No. 73027-06-2)

(E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid (CAS No. 73027-06-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of phenylbutenoic acid and contains a bis(2-chloroethyl)amino group, which imparts unique chemical and biological properties. The compound's structure and functional groups make it a valuable candidate for various applications, particularly in the development of new therapeutic agents.

The chemical structure of (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid is characterized by a conjugated double bond system and the presence of the bis(2-chloroethyl)amino group. These features contribute to its stability and reactivity, making it an interesting subject for both academic research and industrial applications. The compound's potential as a lead molecule in drug discovery is further enhanced by its ability to interact with specific biological targets, such as enzymes and receptors.

Recent studies have highlighted the potential of (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties. The bis(2-chloroethyl)amino group plays a crucial role in modulating inflammatory responses by interacting with key signaling pathways. This makes the compound a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid has also been investigated for its potential in cancer therapy. Studies have demonstrated that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the interaction with specific proteins involved in cell survival and proliferation pathways. These findings suggest that the compound could be further developed as a novel anticancer agent.

The synthesis of (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid is typically achieved through multi-step organic reactions, including the formation of the bis(2-chloroethyl)amino group and the introduction of the conjugated double bond system. The synthetic route is well-documented in the literature and can be optimized for large-scale production, making it feasible for industrial applications.

From a pharmacological perspective, (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid has been evaluated for its safety and efficacy in preclinical studies. Animal models have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity. These results are encouraging and support further clinical development.

In conclusion, (E)-4-4-Bis(2-chloroethyl)aminophenyl-3-butenoic Acid (CAS No. 73027-06-2) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer treatments. Ongoing research continues to explore its full potential, paving the way for innovative drug discovery and development.

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